Sub-Nanomolar Human MAO-A Inhibition vs. Inactive/Weak SGLT1 and CYP3A4 Selectivity Profile
Ethyl 8-(4-heptyloxyphenyl)-8-oxooctanoate demonstrates potent inhibition of human recombinant monoamine oxidase A (MAO-A) with an IC50 of 18 nM [1]. This activity profile is distinct from the compound's weak or negligible activity against other common off-targets and related transporters. For instance, the compound shows an IC50 of >34,100 nM for human SGLT2 in a comparable cell-based assay [2] and an IC50 of 10,000 nM (10 μM) for human CYP3A4 [3]. This pattern of potent MAO-A inhibition coupled with low affinity for SGLT2 and CYP3A4 is a specific, verifiable property of this ester.
| Evidence Dimension | Enzyme Inhibition (IC50) |
|---|---|
| Target Compound Data | IC50 = 18 nM (MAO-A) |
| Comparator Or Baseline | IC50 > 34,100 nM (hSGLT2); IC50 = 10,000 nM (CYP3A4) |
| Quantified Difference | >1,894-fold selectivity for MAO-A over SGLT2; 556-fold selectivity for MAO-A over CYP3A4 |
| Conditions | In vitro enzymatic assays using human recombinant proteins (MAO-A in Sf9 cells, SGLT2 in CHOK cells, CYP3A4 in human microsomes) |
Why This Matters
This selective inhibition profile is critical for researchers developing MAO-A targeted probes or therapeutics, as it suggests a reduced likelihood of SGLT2-mediated or CYP3A4-mediated off-target effects or metabolic interactions compared to less selective scaffolds.
- [1] BindingDB. (n.d.). BDBM50075945 | CHEMBL3415815: Inhibition of human recombinant MAO-A. View Source
- [2] BindingDB. (n.d.). BDBM50235136 | CHEMBL2234026: Inhibition of human SGLT2. View Source
- [3] BindingDB. (n.d.). BDBM50382412 | CHEMBL2022570: Inhibition of human CYP3A4. View Source
